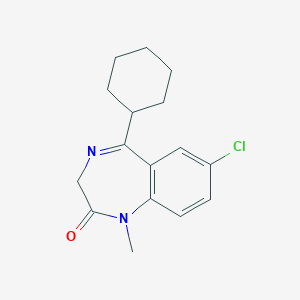![molecular formula C16H24N2O B162112 N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide CAS No. 63886-94-2](/img/structure/B162112.png)
N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Vue d'ensemble
Description
“N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide” is also known as AH-7921 . It is a synthetic opioid and acts as a selective μ opioid receptor agonist . It belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives .
Synthesis Analysis
The synthesis of AH-7921 has been described in the literature . The methods used in the original patents for this class of novel synthetic opioids (NSO) resulted in a single trans geometric isomer .Molecular Structure Analysis
The molecular structure of AH-7921 has been characterized using various techniques. The proton nuclear magnetic resonance, mass spectrum, infrared spectrum, and Raman spectrum have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of AH-7921 have been reported. It has a molecular weight of 260.37 g/mol . It has a topological polar surface area of 32.3 Ų .Applications De Recherche Scientifique
Application in Pharmacology
Application Summary
This compound is studied for its pharmacological properties, particularly as a synthetic opioid. It has been the subject of risk assessments due to concerns over its potential for abuse.
Methods of Application
The compound is typically analyzed through in vitro and in vivo studies to determine its binding affinity to opioid receptors and its pharmacokinetic profile.
Results and Outcomes
The results from these studies indicate that the compound has a high affinity for mu-opioid receptors and exhibits potent analgesic effects. However, it also poses significant risks of addiction and adverse health effects .
Application in Drug Abuse Research
Application Summary
The compound is used as a reference substance in the study of drug abuse patterns and the identification of new psychoactive substances (NPS) in biological samples.
Methods of Application
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to detect and quantify the presence of this compound in various matrices.
Results and Outcomes
Research has shown that the compound is often found in the context of NPS abuse, leading to several health risks and fatalities. It is considered a substance of concern in the realm of public health .
Application in Forensic Science
Application Summary
In forensic toxicology, the compound is analyzed as part of post-mortem examinations to determine the cause of death in suspected drug overdose cases.
Methods of Application
Forensic analysis involves the use of sophisticated instrumentation to detect the presence and concentration of the compound in biological tissues and fluids.
Results and Outcomes
The findings from forensic investigations often reveal that the presence of this compound is associated with accidental overdoses and fatalities, emphasizing the need for regulatory control .
Application in Chemical Risk Assessment
Application Summary
The compound is assessed for its potential risks to human health and the environment, contributing to the development of safety guidelines and regulations.
Methods of Application
Risk assessments are conducted by evaluating scientific data, including toxicological studies, exposure levels, and reported incidents involving the compound.
Results and Outcomes
The risk assessment reports typically conclude that the compound poses significant health risks, leading to its inclusion in controlled substance lists and the implementation of safety measures .
Application in Medicinal Chemistry
Application Summary
The compound’s structure and activity are studied to inform the design of new therapeutic agents with improved safety profiles and efficacy.
Methods of Application
Medicinal chemists utilize structure-activity relationship (SAR) studies, molecular modeling, and chemical synthesis to explore the therapeutic potential of analogs and derivatives.
Results and Outcomes
While the compound itself is not used therapeutically due to its risks, the insights gained from its study aid in the development of safer opioid analgesics .
Application in Public Health Monitoring
Application Summary
The compound is monitored as part of public health surveillance programs to track the prevalence and impact of NPS on communities.
Methods of Application
Public health officials collect and analyze data from emergency departments, poison control centers, and drug monitoring programs.
Results and Outcomes
The surveillance data often show spikes in hospitalizations and adverse events related to the compound, informing public health interventions and policy decisions .
Application in Environmental Toxicology
Application Summary
The compound is evaluated for its impact on the environment, particularly its toxicity to aquatic life and potential for bioaccumulation.
Methods of Application
Environmental toxicologists conduct ecotoxicity tests, including LC50 (lethal concentration for 50% of the test organisms) assessments in species like fish and Daphnia, and evaluate the compound’s persistence in the environment.
Results and Outcomes
Studies typically find that synthetic opioids can have harmful effects on aquatic organisms and may pose a risk to ecosystems due to their persistence and potential for bioaccumulation .
Application in Analytical Chemistry
Application Summary
The compound’s unique chemical structure makes it a subject of interest in the development of analytical methods for detecting synthetic opioids.
Methods of Application
Analytical chemists develop and validate methods such as high-performance liquid chromatography (HPLC) coupled with various detectors to identify and quantify the compound in complex mixtures.
Results and Outcomes
The development of these analytical methods allows for more accurate detection of synthetic opioids, aiding in both clinical toxicology and forensic investigations .
Application in Pain Management Research
Application Summary
The compound’s analgesic properties are explored for potential applications in pain management, with a focus on minimizing the risk of abuse.
Methods of Application
Clinical trials and animal studies are conducted to assess the efficacy and safety of the compound as an analgesic, comparing it to existing pain relief medications.
Results and Outcomes
While the compound shows potential as a pain reliever, its high risk of abuse and adverse effects often outweigh its benefits, limiting its use in clinical settings .
Application in Receptor Binding Studies
Application Summary
The compound is used in receptor binding studies to understand the interaction between synthetic opioids and various neurotransmitter systems.
Methods of Application
Researchers use radioligand binding assays and other molecular biology techniques to study the compound’s affinity and activity at different receptors.
Results and Outcomes
These studies contribute to a better understanding of the pharmacodynamics of synthetic opioids and can inform the development of new drugs with fewer side effects .
Application in Substance Abuse Treatment
Application Summary
The compound is studied in the context of substance abuse treatment to understand its withdrawal effects and potential use in medication-assisted therapy.
Methods of Application
Clinical studies and observational research are conducted on individuals with a history of opioid abuse to evaluate the effects of the compound during withdrawal and treatment.
Results and Outcomes
Findings suggest that while the compound may alleviate some withdrawal symptoms, its high potential for abuse makes it unsuitable for treatment purposes .
Application in Law Enforcement
Application Summary
The compound is monitored by law enforcement agencies as part of efforts to control the distribution and abuse of synthetic opioids.
Methods of Application
Law enforcement utilizes drug testing kits and portable spectrometers in the field to quickly identify the presence of the compound in seized materials.
Results and Outcomes
The ability to rapidly detect this compound aids in the enforcement of drug laws and helps in combating the illegal trade of synthetic opioids .
These applications demonstrate the diverse research interests surrounding N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide . While it has potential in various scientific fields, its significant risks necessitate careful handling and strict regulations.
Application in Neuropsychopharmacology
Application Summary
The compound is investigated for its effects on the central nervous system and its potential to treat neuropsychiatric disorders.
Methods of Application
Researchers use animal models to study the behavioral and neurochemical effects of the compound, employing techniques like microdialysis and behavioral assays.
Results and Outcomes
Studies suggest that while the compound may influence neurotransmitter systems, its therapeutic use is limited due to its high abuse potential and adverse effects .
Application in Molecular Imaging
Application Summary
The compound’s structure is modified to create radiolabeled analogs for use in positron emission tomography (PET) imaging of opioid receptors in the brain.
Methods of Application
Synthetic chemists develop radiolabeled versions of the compound, which are then used by radiologists to visualize opioid receptors in vivo using PET scans.
Results and Outcomes
This application provides insights into opioid receptor distribution and activity, which can be useful in both research and clinical diagnosis .
Application in Emergency Medicine
Application Summary
The compound is a concern in emergency medicine due to its presence in overdose cases, leading to the development of treatment protocols.
Methods of Application
Emergency medical personnel are trained to recognize symptoms of overdose related to the compound and administer appropriate treatments, such as naloxone.
Results and Outcomes
The prompt recognition and treatment of overdoses involving this compound can save lives, but the high potency of the substance makes it a significant challenge .
Application in Chemical Biology
Application Summary
The compound is used as a tool in chemical biology to study the interaction between synthetic opioids and biological systems.
Methods of Application
Chemical biologists use the compound in various assays to understand its effects at the cellular and molecular levels.
Results and Outcomes
Findings from these studies contribute to the broader understanding of opioid pharmacology and the development of new therapeutic strategies .
Application in Regulatory Science
Application Summary
The compound’s profile is analyzed to inform policy decisions and the creation of regulations regarding synthetic opioids.
Methods of Application
Regulatory scientists review clinical, toxicological, and epidemiological data to assess the public health impact of the compound.
Results and Outcomes
The analysis often leads to the classification of the compound as a controlled substance and the implementation of measures to prevent its misuse .
Application in Addiction Neuroscience
Application Summary
The compound is studied to understand the neural mechanisms underlying addiction and to develop interventions to prevent opioid dependence.
Methods of Application
Neuroscientists conduct studies involving brain imaging and neuropharmacological assessments to explore the addictive properties of the compound.
Results and Outcomes
Research indicates that the compound can induce changes in brain structure and function associated with addiction, highlighting the need for effective prevention strategies .
Safety And Hazards
Propriétés
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-18(2)16(11-7-4-8-12-16)13-17-15(19)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBMAHMMQCNOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980781 | |
| Record name | N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |
CAS RN |
63886-94-2 | |
| Record name | N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



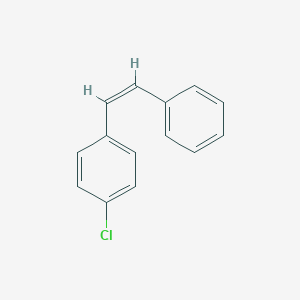
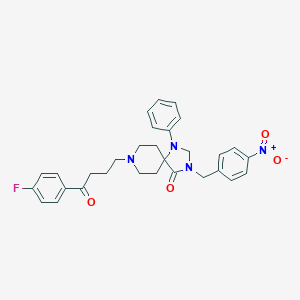




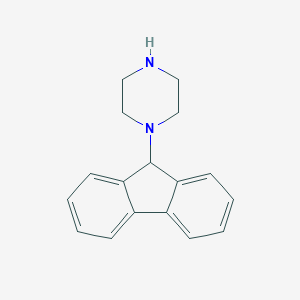
![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)

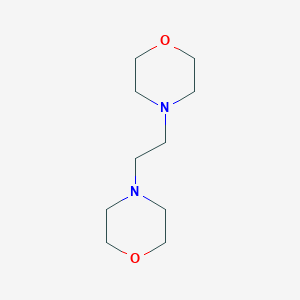

![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)

